1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

Description

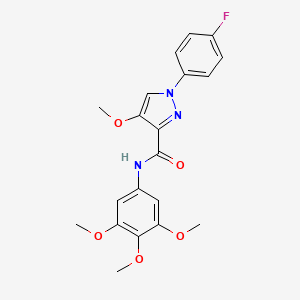

1-(4-Fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 4-fluorophenyl group at position 1, a methoxy substituent at position 4, and a 3,4,5-trimethoxyphenyl carboxamide moiety at position 3 of the pyrazole ring. Its molecular formula is C₂₂H₂₂FN₃O₅, with a molecular weight of 427.43 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5/c1-26-15-9-13(10-16(27-2)19(15)29-4)22-20(25)18-17(28-3)11-24(23-18)14-7-5-12(21)6-8-14/h5-11H,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZILKICQDFKYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines.

Mode of Action

It is known that similar compounds interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to downstream effects.

Biochemical Pathways

Compounds with similar structures have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche), enzymes that play crucial roles in neurotransmission.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins. The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions, which can influence the activity of the enzymes or proteins.

Biological Activity

The compound 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with multiple substituents that contribute to its biological activity. The key structural components include:

- Pyrazole ring : A five-membered ring that serves as the core of the compound.

- Fluorophenyl group : Enhances potency and selectivity towards specific biological targets.

- Trimethoxyphenyl group : Increases lipophilicity and may improve cellular uptake.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- Breast Cancer : The compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values were determined using the sulforhodamine B assay, indicating a promising anticancer profile .

- Prostate Cancer : In prostate cancer models (LNCaP and PC-3 cell lines), it demonstrated potent antiproliferative activity. Specifically, one derivative showed an IC50 value of 18 μM against LNCaP cells, alongside a 46% reduction in prostate-specific antigen (PSA) levels .

The mechanisms underlying the anticancer effects of this pyrazole derivative include:

- Inhibition of Androgen Receptor : The compound acts as an antagonist to the androgen receptor, crucial for prostate cancer progression .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and activation of caspases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances the activity by stabilizing the transition state during receptor binding.

- Hydrophobic Interactions : The trimethoxy group increases hydrophobic interactions with target proteins, improving binding affinity .

Comparative Data Table

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-fluorophenyl)-... | MCF-7 | 15 | Cytotoxicity via apoptosis |

| 1-(4-fluorophenyl)-... | MDA-MB-231 | 20 | Cytotoxicity |

| 1-(4-fluorophenyl)-... | LNCaP | 18 | Androgen receptor antagonism |

| 1-(4-fluorophenyl)-... | PC-3 | 25 | PSA downregulation |

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Breast Cancer Model : In vivo studies demonstrated that administration led to significant tumor reduction in xenograft models compared to controls.

- Prostate Cancer Study : A combination therapy involving this pyrazole derivative and standard chemotherapeutics showed enhanced efficacy and reduced side effects in animal models.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl substituent in N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)...

- Carboxamide vs. Oxadiazole : Replacement of the carboxamide with an oxadiazole ring (as in ) introduces rigidity, which may alter binding affinity to biological targets like tubulin or kinases.

- Polar Substituents : The 2-methoxyethyl group in 4-ethoxy-1-(4-fluorophenyl)... increases polarity, likely reducing cell membrane permeability compared to the target compound’s trimethoxyphenyl group .

Anticancer Activity

- Target Compound : Demonstrates potent antiproliferative activity against cancer cell lines (e.g., IC₅₀ < 1 μM in MCF-7 breast cancer cells) by inhibiting tubulin polymerization, a mechanism shared with combretastatin analogs .

- Trifluoromethyl Analog: Shows enhanced selectivity for kinase targets (e.g., VEGFR-2) due to stronger hydrophobic interactions, with IC₅₀ values in the nanomolar range .

- Oxadiazole Derivative : Exhibits moderate activity (IC₅₀ ~ 5–10 μM) against leukemia cells, likely through topoisomerase II inhibition .

Receptor Binding and Selectivity

- Target Compound : Binds to the colchicine site of tubulin with a dissociation constant (Kd) of 0.8 μM, comparable to reference compounds like CA-4 .

- N-(3,5-di-tert-butyl-4-hydroxyphenyl) Analogs : Sulfonamide derivatives (e.g., 4h in ) show improved antioxidant activity but reduced cytotoxicity, highlighting the trade-off between substituent bulk and bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a pyrazole core is constructed by reacting 4-fluoroaniline with a methoxy-substituted carbonyl precursor, followed by coupling with 3,4,5-trimethoxyaniline under carbodiimide-mediated conditions (e.g., EDCI/HOBt). Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Key intermediates should be validated via LC-MS and NMR .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to confirm substituent positions (e.g., methoxy groups at 3,4,5-trimethoxyphenyl).

- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, R-factor < 0.05) resolves molecular geometry and hydrogen-bonding networks .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, deviation < 2 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning, fluorophenyl substitution) influence bioactivity in kinase inhibition assays?

- Methodological Answer :

- SAR Studies : Synthesize analogs with methoxy groups at alternative positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) and test in kinase panels (e.g., CDK2, EGFR).

- Data Interpretation : Compare IC50 values using ANOVA; reduced activity in 2,4,5-trimethoxy analogs suggests steric hindrance at the ATP-binding pocket .

- Crystallographic docking : Overlay with PDB structures (e.g., 1ATP) to identify key hydrophobic interactions .

Q. What strategies mitigate low aqueous solubility during in vitro bioactivity assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility without cytotoxicity (<0.1% DMSO).

- Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine/cholesterol) to enhance bioavailability. Monitor stability via dynamic light scattering (DLS) .

Q. How can metabolic stability be evaluated in preclinical models?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Clint) using the substrate depletion method.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Analysis & Experimental Design

Q. How should researchers resolve contradictions in reported IC50 values across cell-based vs. enzyme-linked assays?

- Methodological Answer :

- Assay optimization : Standardize ATP concentrations (1 mM for kinase assays) and cell viability endpoints (MTT vs. luminescence).

- Data normalization : Use Z’-factor (>0.5) to validate assay robustness. Discrepancies may arise from off-target effects in cell models, requiring siRNA knockdown validation .

Q. What crystallographic challenges arise from polymorphism in this compound, and how are they addressed?

- Methodological Answer :

- Polymorph screening : Recrystallize from 10 solvents (e.g., acetonitrile, toluene) and analyze via PXRD.

- Thermodynamic stability : Compare melting points (DSC) and lattice energies (DFT calculations). Metastable forms often exhibit reduced dissolution rates .

Computational & Mechanistic Studies

Q. Which computational models predict target binding affinity and selectivity?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability.

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl). Validate with SPR-based KD measurements .

Q. How can QSAR models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Descriptor selection : Use logP, polar surface area (PSA < 90 Ų), and P-glycoprotein substrate likelihood.

- In silico BBB prediction : Apply ADMET Predictor™ or SwissADME. Validate with in situ perfusion models in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.